molecular formula C21H27N5O4 B2792306 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 879071-68-8

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2792306
CAS No.: 879071-68-8
M. Wt: 413.478
InChI Key: RRBNTNPZLAOZOK-UHFFFAOYSA-N
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Description

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3,4-dimethylphenoxypropyl side chain at position 7, a methyl group at position 3, and a pyrrolidinyl substituent at position 8 of the purine core.

Purine-diones are known for their diverse pharmacological profiles, including kinase modulation and antiparasitic activity. The presence of the 3,4-dimethylphenoxy group enhances lipophilicity, which may improve membrane permeability compared to simpler phenoxy derivatives .

Properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-13-6-7-16(10-14(13)2)30-12-15(27)11-26-17-18(24(3)21(29)23-19(17)28)22-20(26)25-8-4-5-9-25/h6-7,10,15,27H,4-5,8-9,11-12H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBNTNPZLAOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogues in three key regions:

Position 7 Side Chain: Target Compound: 3-(3,4-dimethylphenoxy)-2-hydroxypropyl. : 2-hydroxy-3-phenoxypropyl (lacking methyl groups on the phenyl ring). : 2-hydroxy-3-(4-methoxyphenoxy)propyl (methoxy substitution instead of methyl).

Position 8 Substituent: Target Compound: Pyrrolidin-1-yl. : 3-Methylanilino (aromatic amino group). (TC227): (Z)-2,4-dihydroxybenzylidene hydrazinyl.

Position 1 and 3 Substitutions: Target Compound: 3-methyl. : 1,3-dimethyl. : Variants include 1-methyl with trifluoromethylphenyl or indazolyl groups.

Tabulated Comparison of Key Analogues

Compound Name Position 7 Substituent Position 8 Substituent Position 1/3 Substitutions Biological Target (Inferred)
Target Compound 3-(3,4-dimethylphenoxy)-2-hydroxypropyl Pyrrolidin-1-yl 3-methyl Kinases/Antiparasitic enzymes
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6-dione () 2-hydroxy-3-phenoxypropyl Pyrrolidin-1-yl 3-methyl N/A
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione () 2-hydroxy-3-(4-methoxyphenoxy)propyl 3-Methylanilino 1,3-dimethyl Kinases
TC227 (Z)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione () 2-hydroxy-3-phenoxypropyl Hydrazinyl-benzylidene 1,3-dimethyl Trypanothione synthetase
8-Butyl-7-(2,6-dimethylphenyl)-1-methylimidazo[2,1-f]purine-2,4-dione () 2-(2,6-dimethylphenyl) Butyl (via imidazo fusion) 1-methyl Kinases

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with alkylation of a purine core (e.g., theophylline derivatives) followed by functionalization at positions 7 and 7. Key steps include:

Alkylation at position 7 : Introduction of the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group via nucleophilic substitution or coupling reactions.

Substitution at position 8 : Reaction with pyrrolidine under controlled conditions to install the pyrrolidin-1-yl moiety.

Purification : Chromatographic techniques (e.g., HPLC, column chromatography) ensure high purity, as side reactions at the purine core are common .

Methodological Note : Optimize solvent polarity (e.g., DMF for alkylation, ethanol for crystallization) and temperature (60–80°C for substitution reactions) to minimize byproducts .

Basic: What analytical techniques are essential for confirming the molecular structure?

Answer:
A combination of spectral and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Assign protons on the purine ring (δ 8.0–8.5 ppm for H-8), hydroxypropyl chain (δ 3.5–4.5 ppm), and pyrrolidine (δ 2.5–3.0 ppm).
    • 13C NMR : Confirm carbonyl carbons (C-2, C-6 at δ 155–165 ppm) and quaternary carbons in the purine core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z calculated for C₂₀H₂₆N₆O₄: 414.42) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Basic: How do physicochemical properties influence solubility and stability?

Answer:
Critical properties include:

Property Methodology Impact
LogP HPLC retention time vs. standards Predicts membrane permeability; target LogP ~2–4 for bioavailability.
pKa Potentiometric titration Affects ionization state (e.g., purine N-7 pKa ~6.5).
Solubility Shake-flask method in PBS/DMSO Low aqueous solubility may require formulation with co-solvents (e.g., cyclodextrins).

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility at the hydroxypropyl ester .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Key optimization strategies:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps to enhance reaction rates .
  • Orthogonal Protection : Protect the hydroxyl group (e.g., TBS ether) during substitution at position 8 to prevent side reactions .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., pyrrolidine substitution) to avoid purine ring decomposition .

Example : A 15% yield increase was reported for a similar compound by switching from THF to DMF as the solvent .

Advanced: How to resolve contradictions between in vitro and in vivo biological data?

Answer:
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies:

Metabolic Profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., oxidative dealkylation of the pyrrolidine group) .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma exposure levels with target engagement (e.g., adenosine receptor binding IC₅₀ vs. in vivo efficacy) .

Structural Analog Comparison :

Analog In Vitro Activity In Vivo Efficacy Key Difference
8-Ethylamino analogHigh enzyme inhibitionLow bioavailabilityReduced logP (1.8 vs. 3.2)
7-Phenethyl analogModerate bindingHigh toxicityIncreased hydrophobicity

Advanced: What computational methods predict binding affinity and selectivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (A₁, A₂ₐ). Focus on hydrogen bonding with Asn253 (A₂ₐ) and π-π stacking with Phe168 .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for pyrrolidine vs. morpholine substitutions to guide selectivity optimization .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., BBB permeability, CYP450 inhibition) .

Case Study : Virtual screening of 7,8-disubstituted purines identified a lead compound with 10-fold higher A₂ₐ selectivity than the parent structure .

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